

# Covalent Binding Mechanism & Biological Activity

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## Compound Focus: Bigelovin

CAS No.: 3668-14-2

Cat. No.: S521230

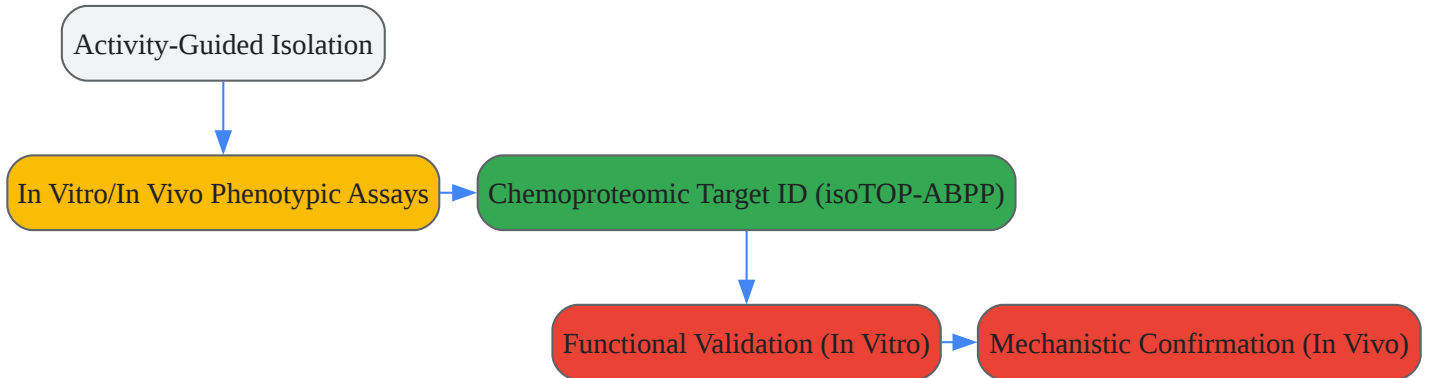
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The table below summarizes the core mechanistic and functional data for **bigelovin** as identified in the recent research.

Aspect	Technical Details
Target Protein	Receptor for Activated C Kinase 1 (RACK1) [1].
Covalent Bond	Irreversibly binds to <b>Cys168</b> residue of RACK1 [1].
Binding Site Context	Non-catalytic cysteine residue, a common strategy for selective inhibition [2].
Primary Mechanism	Disrupts RACK1-mediated NLRP3 oligomerization, preventing the formation of the active NLRP3 inflammasome complex [1].
Functional Consequence	Inhibits caspase-1 activation and subsequent release of mature IL-1 $\beta$ [1].
In Vivo Efficacy Models	LPS-induced Acute Respiratory Distress Syndrome (ARDS) and silicosis in murine models [1].
In Vivo Outcome	Significant alleviation of inflammatory disease severity [1].

## Experimental Protocols for Validation

The discovery and validation of **bigelovin**'s target involved a multi-step experimental workflow, summarized in the diagram below.



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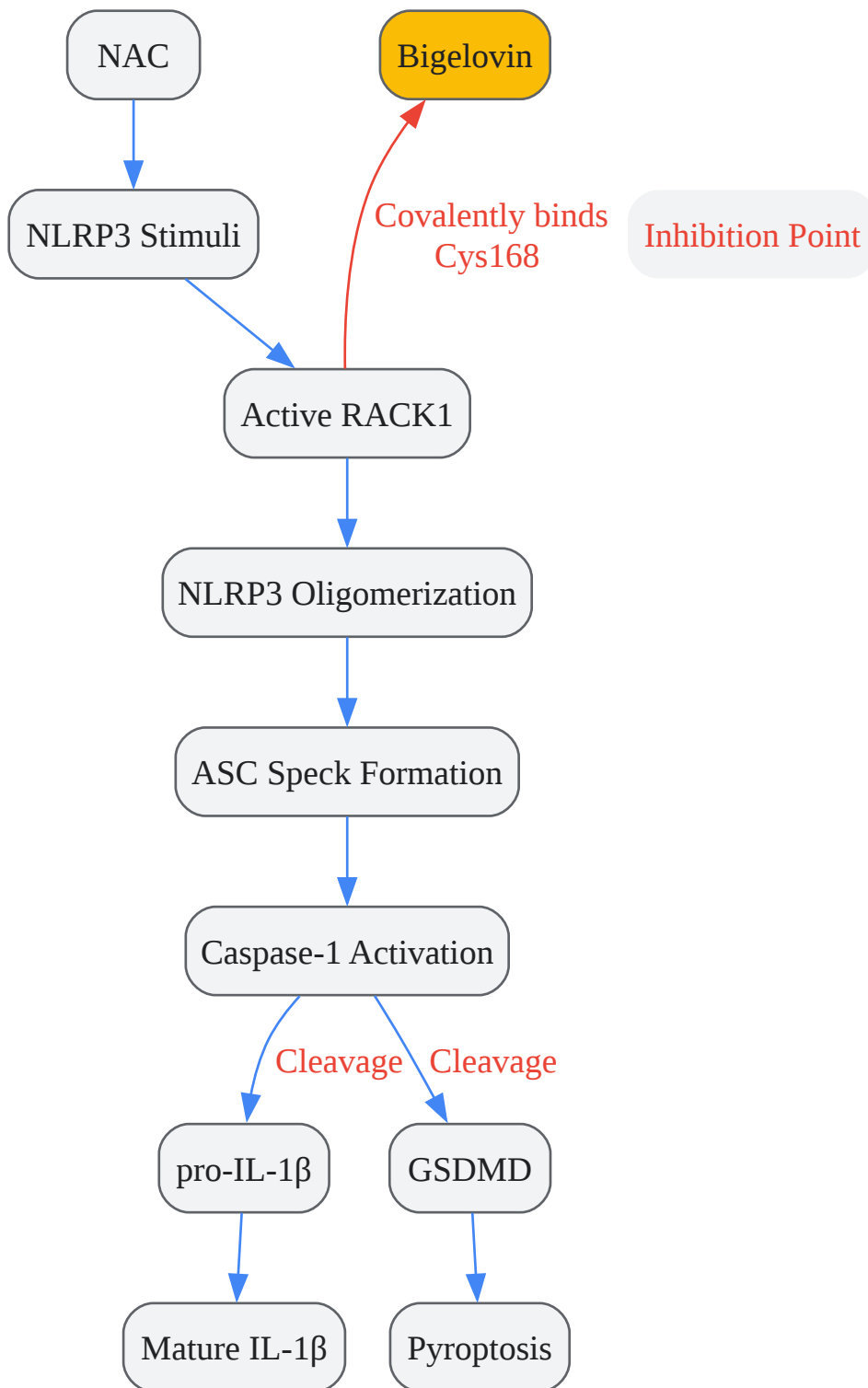
*Experimental workflow for **bigelovin** target identification and validation.*

- **Activity-Guided Isolation:** The active fraction containing **bigelovin** was identified from *Inula helianthus-aquatica* by assessing the ability of different fractions to reduce pro-inflammatory cytokine mRNA levels (e.g., IL-1 $\beta$ ) in the lungs of an LPS-induced murine ARDS model [1].
- **In Vitro/In Vivo Phenotypic Assays:**
  - **In Vitro:** Treated macrophages were stimulated with NLRP3 activators. **Bigelovin**'s effect was measured by **IL-1 $\beta$  release** (via ELISA), **caspase-1 activation** (via Western blot for cleaved caspase-1), and **NLRP3 oligomerization** (via cross-linking assays or native PAGE) [1].
  - **In Vivo:** Efficacy was tested in preventative and therapeutic regimens in murine models. Lung inflammation and cytokine levels were measured to confirm phenotypic rescue [1].
- **Chemoproteomic Target Identification (isoTOP-ABPP):** This key method utilized a cysteine-reactive probe to label reactive cysteines in proteomes derived from **bigelovin**-treated versus DMSO-treated control cells. **isoTOP-ABPP** identified RACK1 **Cys168** as the specific binding site, showing reduced probe labeling due to occupancy by **bigelovin** [1].
- **Functional Validation:**
  - **In Vitro:** Co-immunoprecipitation (Co-IP) experiments demonstrated that **bigelovin** treatment disrupted the interaction between RACK1 and the NLRP3 monomer [1].
  - **In Vivo:** The specific engagement of the RACK1-NLRP3 axis was confirmed in the disease models, showing that the protective effect of **bigelovin** was mechanistically linked to the

disruption of this interaction [1].

## Bigelovin's Signaling Pathway in NLRP3 Inhibition

The diagram below illustrates the mechanism by which **bigelovin** inhibits NLRP3 inflammasome assembly by covalently modifying RACK1.



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*Mechanism of **bigelovin** inhibition of NLRP3 inflammasome via RACK1 binding.*

## Significance in Drug Discovery

The discovery of **bigelovin**'s mechanism offers several key insights for researchers:

- **Targeting Protein-Protein Interactions (PPIs):** It demonstrates that covalent targeting of an **adaptor protein like RACK1** can allosterically disrupt a key PPI (RACK1-NLRP3), effectively inhibiting the formation of a large multiprotein complex (the inflammasome) [1]. This provides a strategy for targeting "undruggable" complexes.
- **Overcoming Selectivity Challenges:** The use of a **natural product with an inherent reactive group** ( $\alpha$ -methylene- $\gamma$ -lactone) and its validation through chemoproteomics highlights a powerful approach for discovering new ligandable cysteines outside of traditional enzyme active sites [3] [1] [2].
- **Therapeutic Potential:** **Bigelovin** represents a promising **lead compound for treating NLRP3-driven inflammatory diseases** such as ARDS, silicosis, and potentially others like amyotrophic lateral sclerosis and psoriasis [1]. Its efficacy in nanomolar ranges and demonstrated in vivo activity underscore its translational potential.

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## References

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